molecular formula C13H16N2O B11889643 4(1H)-Quinazolinone, 2-pentyl- CAS No. 88976-09-4

4(1H)-Quinazolinone, 2-pentyl-

Cat. No.: B11889643
CAS No.: 88976-09-4
M. Wt: 216.28 g/mol
InChI Key: ZFDMQFNZNRCSQN-UHFFFAOYSA-N
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Description

2-Pentylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The structure of 2-Pentylquinazolin-4(1H)-one consists of a quinazolinone core with a pentyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One efficient method utilizes a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach involves the reaction of 2-aminobenzamide with an aldehyde in the presence of the nanocatalyst, resulting in high yields of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of 2-Pentylquinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

2-Pentylquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pentylquinazolin-4(1H)-one can yield quinazolin-4(3H)-ones, while substitution reactions can produce various substituted quinazolinone derivatives .

Scientific Research Applications

2-Pentylquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pentylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pentylquinazolin-4(1H)-one include other quinazolinone derivatives, such as:

Uniqueness

2-Pentylquinazolin-4(1H)-one is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4(1H)-Quinazolinone, 2-pentyl- is a compound belonging to the quinazolinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

1. Overview of Quinazolinones

Quinazolinones are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The structural diversity of quinazolinones allows for the modification of their biological properties through the introduction of various substituents at different positions on the ring system .

2.1 Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties by inhibiting key signaling pathways involved in cancer progression. For instance, several studies have demonstrated that modifications to the quinazolinone structure can enhance its potency against various cancer cell lines:

  • EGFR Inhibition : Compounds derived from quinazolinones have been shown to inhibit epidermal growth factor receptor (EGFR), a critical target in many cancers. The introduction of specific substituents at the 4-position has been linked to improved binding affinity and anticancer efficacy .
  • Cytotoxicity : A series of studies reported that various quinazolinone derivatives displayed cytotoxic effects against breast cancer, hepatocellular carcinoma, and other malignancies, with IC50 values often in the nanomolar range .

2.2 Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. For example:

  • Bacterial Inhibition : Compounds such as 4(1H)-quinazolinone derivatives have shown promising activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those for standard antibiotics .
  • Antifungal Effects : Certain derivatives have demonstrated effectiveness against fungal pathogens, including Candida albicans, highlighting their potential as alternative antifungal agents .

2.3 Anti-inflammatory and Analgesic Properties

Quinazolinones have also been investigated for their anti-inflammatory and analgesic effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Structure-Activity Relationship (SAR)

The biological activity of 4(1H)-quinazolinone, 2-pentyl- can be significantly influenced by its molecular structure. Key findings regarding SAR include:

  • Substituent Effects : The presence of alkyl groups at specific positions has been correlated with enhanced activity against certain targets. For instance, the pentyl group at position 2 may contribute to increased lipophilicity, facilitating better cellular uptake .
  • Hybridization : Combining quinazolinones with other pharmacophores has shown promise in enhancing therapeutic efficacy while minimizing side effects. This strategy has led to the development of hybrid molecules with dual action against multiple biological targets .

4. Case Studies

Several case studies illustrate the potential of 4(1H)-quinazolinone derivatives in drug development:

  • Case Study 1 : A novel quinazolinone derivative was synthesized and evaluated for its anticancer activity against human cancer cell lines. The compound exhibited a significant reduction in cell viability with an IC50 value of 0.76 nM against DPP-IV, indicating its potential as an antidiabetic agent as well .
  • Case Study 2 : A series of quinazoline-sulfonamide derivatives were tested for their antimicrobial properties, showing inhibition zones comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents from quinazolinone scaffolds .

5. Conclusion

The compound 4(1H)-quinazolinone, 2-pentyl- represents a promising candidate in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its structure-activity relationships and hybridization strategies may lead to the development of novel agents effective against various diseases.

Tables

Activity TypeCompound/DerivativeIC50/MIC ValuesReference
AnticancerQuinazolinone Derivative AIC50 = 0.76 nM
AntimicrobialQuinazolinesMIC = 75 mg/mL
Anti-inflammatoryQuinazolinesVaries

Properties

CAS No.

88976-09-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-pentyl-3H-quinazolin-4-one

InChI

InChI=1S/C13H16N2O/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(16)15-12/h5-8H,2-4,9H2,1H3,(H,14,15,16)

InChI Key

ZFDMQFNZNRCSQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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